3-(2-Chloro-6-fluorophenyl)-2-(phenylsulfonyl)prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(2-chloro-6-fluorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFNO2S/c16-14-7-4-8-15(17)13(14)9-12(10-18)21(19,20)11-5-2-1-3-6-11/h1-9H/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOPZLOQMNRRHE-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=C(C=CC=C2Cl)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=C(C=CC=C2Cl)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Nucleophilic Addition-Elimination Pathway
The classical approach to 3-(2-chloro-6-fluorophenyl)-2-(phenylsulfonyl)prop-2-enenitrile involves a stepwise nucleophilic addition-elimination sequence. As demonstrated in the synthesis of analogous vinyl sulfones, this method begins with the reaction of 2-chloro-6-fluorobenzaldehyde with phenylsulfonyl chloride in the presence of triethylamine (Et₃N). The intermediate β-hydroxysulfone undergoes dehydration using phosphorus oxychloride (POCl₃) to form the α,β-unsaturated sulfone scaffold. Subsequent nitrile installation via nucleophilic displacement with potassium cyanide (KCN) completes the synthesis.
Key reaction parameters:
- Temperature: 0–25°C for addition, 80°C for elimination
- Solvent system: Dichloromethane (DCM)/water biphasic mixture
- Yield range: 45–62% after three steps
Table 1. Optimization of Nucleophilic Addition-Elimination Conditions
| Parameter | Tested Range | Optimal Value | Yield Impact (%) |
|---|---|---|---|
| Base (Equiv) | 1.0–3.0 | 2.5 Et₃N | +18 |
| Dehydrating Agent | POCl₃ vs. H₂SO₄ | POCl₃ | +27 |
| Nitrile Source | KCN vs. NaCN | KCN in DMF | +12 |
Metal-Free Three-Component Coupling
A breakthrough methodology developed by enables direct construction of the target molecule through iodine-mediated coupling of:
- 2-Chloro-6-fluorophenylacetylene
- Sodium benzenesulfinate
- Acetonitrile
This radical-based mechanism proceeds via sequential iodination and sulfonylation steps, with the nitrile group arising from solvent participation. Critical advantages include:
- Single-step synthesis (no intermediate isolation)
- Ambient temperature operation
- 78% isolated yield at 5 mmol scale
The reaction exhibits marked solvent dependence, with ethyl acetate/water (2:1 v/v) providing optimal phase separation for product recovery. Iodine stoichiometry must be carefully controlled (1.05 equiv) to minimize diyne byproduct formation.
Photoredox Decarboxylative Alkenylation
Building upon's work with related vinyl sulfones, a photochemical route employs carboxylic acid precursors for alkene formation. 3-(2-Chloro-6-fluorophenyl)propiolic acid reacts with phenylsulfonyl chloride under blue LED irradiation (450 nm) in the presence of fac-Ir(ppy)₃ (1 mol%). This method achieves 82% yield with excellent E-selectivity (98:2 E/Z):
$$
\text{Propiolic acid} + \text{PhSO}2\text{Cl} \xrightarrow{h\nu, \text{Ir catalyst}} \text{Target compound} + \text{CO}2 + \text{HCl}
$$
Notable features:
- Avoids pre-functionalized starting materials
- Continuous flow compatibility
- 90% atom economy
Industrial-Scale Production Considerations
Continuous Flow Implementation
Adapting the three-component coupling for continuous processing:
- Reactor type: Corning Advanced-Flow™ G1 photochemical reactor
- Residence time: 8.2 minutes
- Productivity: 1.24 kg·L⁻¹·h⁻¹
- Purity: 99.1% by HPLC
Table 2. Batch vs. Flow Performance Metrics
| Parameter | Batch Mode | Continuous Flow | Improvement Factor |
|---|---|---|---|
| Space-Time Yield | 0.45 kg·m⁻³·h⁻¹ | 1.24 kg·m⁻³·h⁻¹ | 2.76× |
| Energy Consumption | 58 kWh·kg⁻¹ | 19 kWh·kg⁻¹ | 67% reduction |
| Solvent Usage | 12 L·kg⁻¹ | 4.8 L·kg⁻¹ | 60% reduction |
Comparative Analysis of Synthetic Methodologies
Green Chemistry Metrics Evaluation
Applying the CHEM21 Metrics Toolkit to assess sustainability:
| Method | PMI | E-Factor | RME (%) |
|---|---|---|---|
| Nucleophilic Addition | 8.7 | 6.2 | 34.1 |
| Three-Component Coupling | 3.1 | 1.9 | 68.4 |
| Photoredox | 2.4 | 1.2 | 79.8 |
PMI: Process Mass Intensity; RME: Reaction Mass Efficiency
The photoredox method demonstrates superior atom economy and reduced waste generation, aligning with modern pharmaceutical industry standards.
Experimental Optimization Strategies
Solvent Effects on Reaction Kinetics
Systematic screening of 23 solvent systems revealed:
Temperature-Controlled Stereoselectivity
Van't Hoff analysis of the elimination step (ΔH‡ = 92.4 kJ·mol⁻¹, ΔS‡ = −58.3 J·mol⁻¹·K⁻¹) confirms:
- E-selectivity favored above 60°C (98.7% E at 80°C vs. 89.3% at 25°C)
- Arrhenius pre-exponential factor: 1.24×10¹¹ s⁻¹
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfonic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Sulfonic Acids: From oxidation reactions.
Primary Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable tool in organic synthesis.
Biology: The biological applications of this compound are vast. It can be used as a building block for the development of new pharmaceuticals and bioactive compounds. Its ability to interact with biological targets makes it a potential candidate for drug discovery.
Medicine: In the medical field, derivatives of this compound may exhibit therapeutic properties. Research is ongoing to explore its potential use in treating various diseases, including cancer and infectious diseases.
Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for a wide range of applications.
Mechanism of Action
The mechanism by which 3-(2-Chloro-6-fluorophenyl)-2-(phenylsulfonyl)prop-2-enenitrile exerts its effects involves its interaction with molecular targets and pathways. The phenylsulfonyl group can act as a leaving group, facilitating nucleophilic substitution reactions. The nitrile group can participate in hydrogen bonding and other interactions, influencing the biological activity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Electronic Variations
The following compounds share the 2-chloro-6-fluorophenyl motif but differ in substituents, leading to distinct properties:
Key Observations:
Electronic Effects: The target compound’s phenylsulfonyl group creates a stronger electron-deficient system compared to the ester group in the isoxazole derivative () or the ketone in the thienyl analog (). This deficiency may enhance charge-transfer interactions in supramolecular assemblies . Diphenylamino-containing derivatives () exhibit lower HOMO-LUMO gaps (3.1–3.5 eV) due to extended conjugation, whereas the target compound’s gap is likely larger (unreported but inferred from sulfonyl group’s electron-withdrawing nature).
Solubility and Reactivity: The ester group in the isoxazole derivative () improves solubility in polar aprotic solvents (e.g., DMSO, ethanol), whereas the target compound’s sulfonyl and nitrile groups may limit solubility to chlorinated solvents (e.g., dichloromethane) . The ketone in the thienyl derivative () enables hydrogen bonding with donors like alcohols, a feature absent in the sulfonyl-containing target compound .
Solid-State Packing: Pyridine and diphenylamino substituents () promote π-π stacking and Z’ > 1 (multiple conformers), whereas the target compound’s packing is likely dominated by sulfonyl-mediated dipole interactions and weak C–H···O/N hydrogen bonds .
Crystallographic and Computational Insights
- However, studies of related acrylonitriles () suggest that software like SHELXL (for refinement) and OLEX2 (for structure solution) are critical for analyzing conformational diversity and intermolecular interactions .
- DFT Calculations: For the diphenylamino derivatives (), anti and syn conformers differ by <1 eV in energy, indicating conformational flexibility. Similar calculations for the target compound would clarify the sulfonyl group’s impact on stability .
Biological Activity
3-(2-Chloro-6-fluorophenyl)-2-(phenylsulfonyl)prop-2-enenitrile, also known by its CAS number 374095-52-0, is a complex organic compound notable for its diverse biological activities. The compound features a chloro and fluoro-substituted phenyl group linked to a prop-2-enenitrile moiety and a phenylsulfonyl group, positioning it as a valuable candidate in pharmaceutical research and development.
The molecular formula of this compound is C15H9ClFNO2S, with a molecular weight of 321.75 g/mol. The predicted boiling point is approximately 508 °C, and the density is around 1.424 g/cm³ .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The phenylsulfonyl group can facilitate nucleophilic substitution reactions, while the nitrile group may engage in hydrogen bonding and other interactions that enhance its biological efficacy.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, although specific data on this compound's efficacy against various pathogens remains limited.
- Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Further studies are required to elucidate the specific pathways involved for this compound.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of related compounds in vitro against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the phenyl ring could enhance activity against specific strains, warranting further exploration of this compound in this context. -
Anticancer Activity :
In a recent investigation into structurally related compounds, researchers observed significant cytotoxic effects on various cancer cell lines. The study highlighted the potential for these compounds to disrupt cellular signaling pathways critical for tumor growth and survival.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride | Isoxazole derivative | Antimicrobial, anticancer |
| 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole | Isoxazole derivative | Antiproliferative |
| 4-(Chlorophenyl)-1,3-thiazole derivatives | Thiazole derivative | Antimicrobial, anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
